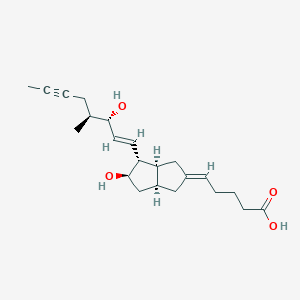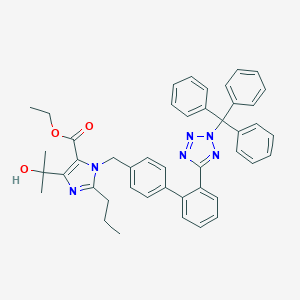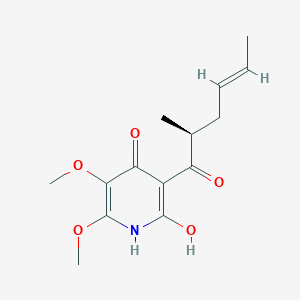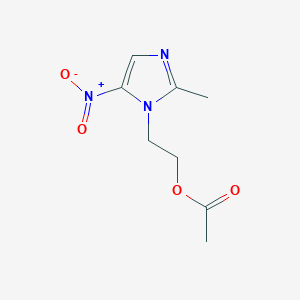![molecular formula C7H5ClN2 B032192 4-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 60290-21-3](/img/structure/B32192.png)
4-chloro-1H-pyrrolo[3,2-c]pyridine
Descripción general
Descripción
4-chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . The molecular weight of this compound is 152.58 .
Synthesis Analysis
The synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The experimental charge density distribution in 4-chloro-1H-pyrrolo[3,2-c]pyridine has been carried out using high-resolution X-ray diffraction data . The topology of the bonding scheme within the molecule as well as of the intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds has been investigated .Chemical Reactions Analysis
The chemical reactions involving 4-chloro-1H-pyrrolo[3,2-c]pyridine are mainly related to the introduction of various bio-relevant functional groups to pyridine . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-chloro-1H-pyrrolo[3,2-c]pyridine include a molecular weight of 152.58 . It is a solid compound . The SMILES string representation of the compound is Clc1nccc2[nH]ccc12 .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Application Summary
4-chloro-1H-pyrrolo[3,2-c]pyridine is utilized in medicinal chemistry for the synthesis of compounds with potential pharmacological activities .
Methods of Application
Researchers employ various synthetic routes to incorporate the pyrrolopyridine moiety into larger, more complex structures. These methods often involve palladium-catalyzed cross-coupling reactions and meticulous control of reaction conditions to achieve the desired selectivity and yield .
Results and Outcomes
The synthesized compounds are then subjected to biological assays to determine their efficacy in modulating biological targets. For instance, derivatives of 4-chloro-1H-pyrrolo[3,2-c]pyridine have shown promise as inhibitors of specific enzymes or receptors involved in disease pathways .
Organic Synthesis
Application Summary
In organic synthesis, this compound serves as a versatile building block for constructing complex molecular architectures .
Methods of Application
Synthetic chemists use 4-chloro-1H-pyrrolo[3,2-c]pyridine in multistep synthesis sequences, leveraging its reactivity to introduce various functional groups through substitution reactions .
Results and Outcomes
The outcomes include the successful synthesis of novel heterocyclic compounds, which are characterized using NMR, mass spectrometry, and X-ray crystallography to confirm their structures .
Material Science
Application Summary
This chemical is explored in material science for the development of new materials with unique electronic or photonic properties .
Methods of Application
Material scientists integrate 4-chloro-1H-pyrrolo[3,2-c]pyridine into polymers or small molecules to alter their electronic characteristics, often using it as a dopant or a ligand in metal-organic frameworks .
Results and Outcomes
The resulting materials are analyzed for their conductivity, stability, and suitability for applications such as organic light-emitting diodes (OLEDs) or sensors .
Biochemistry
Application Summary
In biochemistry, the compound finds use in probing the structure and function of biomolecules .
Methods of Application
Biochemists might label proteins or nucleic acids with 4-chloro-1H-pyrrolo[3,2-c]pyridine derivatives to study their interactions with other biomolecules or to track their location within cells .
Results and Outcomes
Such studies often yield insights into the mechanisms of cellular processes and can lead to the identification of new drug targets .
Pharmacology
Application Summary
Pharmacological research employs 4-chloro-1H-pyrrolo[3,2-c]pyridine in the discovery and development of new drugs .
Methods of Application
The compound is used to create analogs that are tested for their therapeutic potential in various disease models, both in vitro and in vivo .
Results and Outcomes
Promising candidates are further optimized for efficacy, selectivity, and pharmacokinetic properties, with the goal of advancing them to clinical trials .
Analytical Chemistry
Application Summary
Analytical chemists use 4-chloro-1H-pyrrolo[3,2-c]pyridine as a standard or reagent in the development of analytical methods .
Methods of Application
It may be used to calibrate instruments or as a reactant in chemical assays designed to detect or quantify other substances .
Results and Outcomes
The development of such methods contributes to the advancement of analytical techniques, improving the accuracy and sensitivity of chemical analyses .
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRAFQOJLPCUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556066 | |
| Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
60290-21-3 | |
| Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















